molecular formula C16H10N2O4S2 B6054911 3-(3-hydroxyphenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-(3-hydroxyphenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B6054911
M. Wt: 358.4 g/mol
InChI Key: HTJOXTOQNBAYGO-ZSOIEALJSA-N
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Description

3-(3-hydroxyphenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as TNB-Thiazolidinone, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiazolidinone derivative that has a nitro group and a hydroxyphenyl group attached to it, making it a highly reactive molecule.

Mechanism of Action

The mechanism of action of 3-(3-hydroxyphenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-onedinone is not fully understood, but several studies have suggested that it acts by inhibiting various enzymes and signaling pathways in cells. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 3-(3-hydroxyphenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-onedinone has also been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
3-(3-hydroxyphenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-onedinone has been found to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. It has been reported to exhibit significant antimicrobial activity against various bacterial and fungal strains. 3-(3-hydroxyphenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-onedinone has also been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(3-hydroxyphenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-onedinone is its high reactivity, which makes it a potential candidate for various organic transformations. It is also relatively easy to synthesize in high yields using the method described above. However, one of the main limitations of 3-(3-hydroxyphenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-onedinone is its instability under certain conditions, which can lead to decomposition and loss of activity.

Future Directions

There are several future directions for the study of 3-(3-hydroxyphenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-onedinone. One potential direction is the development of 3-(3-hydroxyphenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-onedinone-based materials for gas storage, separation, and catalysis. Another potential direction is the development of 3-(3-hydroxyphenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-onedinone-based drugs for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 3-(3-hydroxyphenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-onedinone and its potential applications in various fields.

Synthesis Methods

The synthesis of 3-(3-hydroxyphenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-onedinone involves the reaction between 3-hydroxyphenyl-5-(2-nitrobenzylidene)-2-thioxothiazolidin-4-one and hydrazine hydrate in ethanol. The reaction is carried out at room temperature for several hours, and the resulting product is purified by recrystallization. This method of synthesis has been reported in several research articles and has been found to be highly efficient in producing 3-(3-hydroxyphenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-onedinone in high yields.

Scientific Research Applications

3-(3-hydroxyphenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-onedinone has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 3-(3-hydroxyphenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-onedinone has been found to exhibit significant antimicrobial, anticancer, and anti-inflammatory activities. It has also been reported to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
In material science, 3-(3-hydroxyphenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-onedinone has been used as a building block for the synthesis of various functional materials, including metal-organic frameworks, covalent organic frameworks, and porous organic polymers. These materials have shown potential applications in gas storage, separation, and catalysis.
In catalysis, 3-(3-hydroxyphenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-onedinone has been found to be an efficient catalyst for various organic transformations, including Michael addition, aldol condensation, and asymmetric synthesis. It has also been reported to exhibit significant photocatalytic activity, making it a potential candidate for the development of solar cells.

properties

IUPAC Name

(5Z)-3-(3-hydroxyphenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O4S2/c19-12-6-3-5-11(9-12)17-15(20)14(24-16(17)23)8-10-4-1-2-7-13(10)18(21)22/h1-9,19H/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJOXTOQNBAYGO-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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